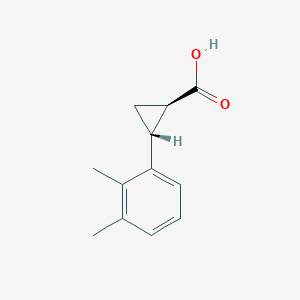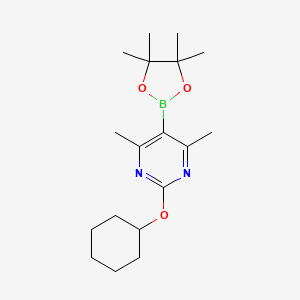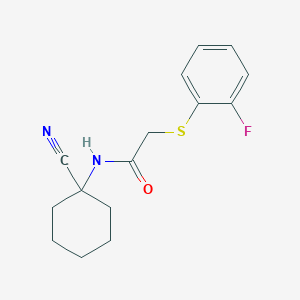![molecular formula C20H21N3O3S B13366661 1-methyl-2-(1-tosyl-1H-benzo[d]imidazol-2-yl)piperidin-4-one](/img/structure/B13366661.png)
1-methyl-2-(1-tosyl-1H-benzo[d]imidazol-2-yl)piperidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2-(1-tosyl-1H-benzo[d]imidazol-2-yl)piperidin-4-one is a complex organic compound that features a piperidinone ring substituted with a tosylated benzimidazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-2-(1-tosyl-1H-benzo[d]imidazol-2-yl)piperidin-4-one typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative under acidic conditions.
Tosylation: The benzimidazole core is then tosylated using tosyl chloride in the presence of a base such as pyridine.
Piperidinone formation: The final step involves the formation of the piperidinone ring, which can be achieved through a cyclization reaction involving a suitable precursor.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-2-(1-tosyl-1H-benzo[d]imidazol-2-yl)piperidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the tosyl group.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and could be studied for its potential as a drug candidate.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1-methyl-2-(1-tosyl-1H-benzo[d]imidazol-2-yl)piperidin-4-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require further research to elucidate.
Comparaison Avec Des Composés Similaires
- 1-Methyl-1H-benzo[d]imidazol-2-amine
- 1-Methyl-1H-benzo[d]imidazol-2-thiol
- Benzo[d]oxazol-2-amine
- Benzo[d]thiazol-2-amine
Uniqueness: 1-Methyl-2-(1-tosyl-1H-benzo[d]imidazol-2-yl)piperidin-4-one is unique due to the presence of both a tosylated benzimidazole moiety and a piperidinone ring. This combination of structural features may confer unique chemical and biological properties, making it a valuable compound for further study.
Propriétés
Formule moléculaire |
C20H21N3O3S |
|---|---|
Poids moléculaire |
383.5 g/mol |
Nom IUPAC |
1-methyl-2-[1-(4-methylphenyl)sulfonylbenzimidazol-2-yl]piperidin-4-one |
InChI |
InChI=1S/C20H21N3O3S/c1-14-7-9-16(10-8-14)27(25,26)23-18-6-4-3-5-17(18)21-20(23)19-13-15(24)11-12-22(19)2/h3-10,19H,11-13H2,1-2H3 |
Clé InChI |
FPQWYJJFDAISSJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=C2C4CC(=O)CCN4C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-(3-Methoxy-2-naphthyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366601.png)
![3-{[(4-Ethoxy-1-naphthyl)sulfonyl]amino}benzoic acid](/img/structure/B13366606.png)
![3-[3-(1-Naphthylmethoxy)phenyl]acrylamide](/img/structure/B13366609.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-2H-benzotriazol-5-yl]acetamide](/img/structure/B13366611.png)
![{[4-Chloro-3-(trifluoromethyl)phenyl]carbamoyl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13366616.png)
![N-[4-(1,1-dioxido-2-isothiazolidinyl)phenyl]-3-(1H-tetraazol-1-yl)propanamide](/img/structure/B13366623.png)


![1-[(4-Chloro-1-naphthyl)sulfonyl]-4-ethylpiperazine](/img/structure/B13366643.png)


![N-(2-{[2-(1-methylethylidene)hydrazino]carbonyl}phenyl)-2-furamide](/img/structure/B13366664.png)
